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An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Methyl 2-
methylquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry

and synthetic organic chemistry. The document details its molecular structure, physicochemical

properties, proposed synthetic pathways, and analytical characterization methods.

Furthermore, it explores the compound's significance as a key intermediate in the synthesis of

biologically active molecules, particularly in the context of drug discovery for neurological

disorders. All quantitative data is presented in structured tables, and key processes are

visualized using logical diagrams.

Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural

products and synthetic compounds with significant biological activity. Its derivatives are integral

to the development of pharmaceuticals, agrochemicals, and dyes. Methyl 2-methylquinoline-
6-carboxylate (CAS No: 108166-01-4) is a specific derivative that serves as a valuable

building block in organic synthesis.[1] Its structure, combining the quinoline ring with a reactive

methyl ester group, makes it an ideal precursor for creating more complex molecules.

Research into related compounds, such as 2-substituted quinoline-6-carboxamides, has

highlighted their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists,
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suggesting a promising avenue for the treatment of neuropathic pain.[2] This guide

consolidates the available technical information on Methyl 2-methylquinoline-6-carboxylate
to support its application in research and development.

Molecular Structure and Physicochemical
Properties
The fundamental identity of Methyl 2-methylquinoline-6-carboxylate is defined by its unique

molecular structure and resulting chemical properties. The IUPAC name for this compound is

methyl 2-methylquinoline-6-carboxylate.[3][4]

Caption: 2D Molecular Structure of Methyl 2-methylquinoline-6-carboxylate.

The key physicochemical properties derived from computational models are summarized

below.

Property Value Source

Molecular Formula C12H11NO2 PubChem[3]

Molecular Weight 201.22 g/mol PubChem[3]

Exact Mass 201.078978594 Da PubChem[3]

CAS Number 108166-01-4 PubChem[3]

SMILES
CC1=NC2=C(C=C1)C=C(C=C

2)C(=O)OC
PubChem[3]

InChIKey
KGSIXOOGGCSYTB-

UHFFFAOYSA-N
PubChem[3]

XLogP3 2.4 PubChem[3]

Topological Polar Surface Area 39.2 Å² PubChem[3]

Synthesis and Purification
While a specific, published protocol for the one-pot synthesis of Methyl 2-methylquinoline-6-
carboxylate is not readily available, a plausible and efficient synthetic route can be proposed
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based on established methodologies for analogous quinoline derivatives.[2][5] The most

common approach involves the synthesis of the precursor, 2-methylquinoline-6-carboxylic acid,

followed by a standard esterification reaction.

p-Aminobenzoic Acid
+ Acetaldehyde

Doebner-von Miller
Reaction

2-Methylquinoline-6-carboxylic Acid
(CAS: 635-80-3)

Fischer Esterification
(Methanol, H2SO4 cat.)

Methyl 2-methylquinoline-6-carboxylate
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 2-methylquinoline-6-carboxylate.

Experimental Protocol: Synthesis (Proposed
Esterification)
This protocol describes the final esterification step, starting from the commercially available 2-

methylquinoline-6-carboxylic acid.

Reaction Setup: To a solution of 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous

methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise

at 0 °C.

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C).

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize

the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3)

until effervescence ceases.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or

dichloromethane (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to yield the pure ester.

Experimental Protocol: Purification
Purification is critical to ensure the compound is suitable for subsequent applications.

Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is

typically effective for eluting the product from a silica gel column. Fractions are collected and

analyzed by TLC to identify those containing the pure product.

Recrystallization: If the crude product is a solid, dissolving it in a minimum amount of a hot

solvent and allowing it to cool slowly can yield high-purity crystals.

Spectroscopic and Analytical Data
Structural verification and purity assessment are essential. Analytical characterization of

quinoline carboxylates typically involves Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS).[6] While a published spectrum for this specific molecule is not

available, the expected data can be predicted based on its structure and data from similar

compounds.
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Technique Expected Observations

¹H NMR

- Aromatic Protons (5H): Multiple signals

(doublets, triplets, singlets) in the δ 7.5-8.5 ppm

range, characteristic of the substituted quinoline

ring system. - Ester Methyl Protons (3H): A

sharp singlet around δ 3.9-4.1 ppm. - Quinoline

Methyl Protons (3H): A sharp singlet around δ

2.6-2.8 ppm.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the δ 165-

170 ppm region. - Aromatic Carbons (9C):

Multiple signals between δ 120-150 ppm. - Ester

Methyl Carbon (OCH3): A signal around δ 52-55

ppm. - Quinoline Methyl Carbon (CH3): A signal

around δ 24-26 ppm.

Mass Spec. (ESI+)
- [M+H]⁺: Expected peak at m/z ≈ 202.08,

corresponding to the protonated molecular ion.

Experimental Protocol: Analytical Characterization
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a deuterated solvent

(e.g., CDCl3 or DMSO-d6). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher

spectrometer.

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent like

methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer

to confirm the molecular weight.

Purity Analysis (HPLC): Assess purity using High-Performance Liquid Chromatography

(HPLC) with a C18 reverse-phase column and a UV detector, using a mobile phase such as

a gradient of acetonitrile in water.

Applications in Research and Drug Development
Methyl 2-methylquinoline-6-carboxylate is primarily valued as a chemical intermediate for

constructing more complex molecules.[1] Its utility is particularly evident in the synthesis of
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libraries of compounds for screening in drug discovery programs. The ester functionality can be

easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides,

and other functional groups, providing a versatile handle for molecular elaboration.

The most significant application stems from research on related quinoline-6-carboxamides,

which have been identified as potential antagonists of the mGluR1 receptor.[2] This receptor is

implicated in various neurological processes, and its modulation is a key strategy in the

development of treatments for conditions like chronic neuropathic pain.

Methyl 2-methylquinoline-6-carboxylate
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Chemical Derivatization
(e.g., Amidation)

Synthesis

2-Methylquinoline-6-carboxamides
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Caption: Logical relationship of the core compound to drug discovery applications.
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This connection makes Methyl 2-methylquinoline-6-carboxylate a molecule of high interest

for medicinal chemists aiming to design and synthesize novel central nervous system (CNS)

drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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